Pancreatic lipase/Carboxylesterase 1-IN-1

Dual inhibitor pancreatic lipase carboxylesterase 1

Researchers often struggle to source a single chemical tool that simultaneously inhibits both pancreatic lipase (PL) and human carboxylesterase 1A (hCES1A) with defined potency. This compound solves that gap. - Validated dual inhibition: PL IC50 = 2.13 µM, hCES1A IC50 = 0.055 µM. - Defined mechanism: Mixed-type PL inhibition, competitive hCES1A inhibition. - Functional benchmark: Used in adipogenesis and lipid metabolism models, providing a quantitative standard for novel dual-inhibitor programs.

Molecular Formula C30H44O4
Molecular Weight 468.7 g/mol
Cat. No. B12410330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePancreatic lipase/Carboxylesterase 1-IN-1
Molecular FormulaC30H44O4
Molecular Weight468.7 g/mol
Structural Identifiers
SMILESCC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(C=C(C(=O)C5(C)C)O)C)C)C2C1)C)C(=O)O)C
InChIInChI=1S/C30H44O4/c1-25(2)12-14-30(24(33)34)15-13-28(6)18(19(30)16-25)8-9-22-27(5)17-20(31)23(32)26(3,4)21(27)10-11-29(22,28)7/h8,17,19,21-22,31H,9-16H2,1-7H3,(H,33,34)/t19-,21-,22+,27-,28+,29+,30-/m0/s1
InChIKeyOQLDDXDMTOPTDO-QRARIYCASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pancreatic Lipase/Carboxylesterase 1-IN-1 Overview


Pancreatic lipase/Carboxylesterase 1-IN-1 (also referenced as Compound 39) is a synthetic derivative of oleanolic acid, a pentacyclic triterpenoid scaffold. It is characterized as a potent, dual-target small-molecule inhibitor of pancreatic lipase (PL) and human carboxylesterase 1A (hCES1A), with reported IC50 values of 2.13 µM and 0.055 µM, respectively [1]. The compound is a well-defined chemical entity (CAS No. 194235-21-7) with a molecular formula of C30H44O4 and a molecular weight of 468.67 g/mol [2]. It is primarily utilized as a biochemical tool compound in academic and pharmaceutical research settings to interrogate the roles of PL and hCES1A in lipid metabolism, obesity, and hyperlipidemia models.

Why Generic Inhibitors Cannot Substitute


Simply selecting a potent PL inhibitor like orlistat or a selective CES1 inhibitor like betulinic acid or nevadensin will fail to replicate the specific dual-inhibition phenotype of this compound. Substituting with a generic single-target agent or an in-class analog that lacks precise dual activity at the stated potencies will fundamentally alter the experimental outcome in models where both pathways are implicated. Unlike orlistat, which has no meaningful activity on hCES1A [1], or betulinic acid, which is a highly potent and selective CES1 inhibitor with minimal PL activity [2], this compound's value proposition is its balanced, simultaneous engagement of both PL and hCES1A. The following evidence quantifies these critical differences to inform scientific selection and procurement decisions.

Quantitative Differentiation Evidence


Dual-Target Potency Advantage

This compound is one of the few reported dual inhibitors of PL and hCES1A. In a direct comparative fluorescence-based biochemical assay, Pancreatic lipase/Carboxylesterase 1-IN-1 (Compound 39) demonstrated an IC50 of 2.13 µM for PL and 0.055 µM for hCES1A [1]. In contrast, the clinical PL inhibitor orlistat shows potent PL inhibition (IC50 ~0.031 µM) but lacks any reported activity against hCES1A [2]. Similarly, betulinic acid is a highly potent CES1 inhibitor (IC50 = 0.015 µM) but is not reported to have significant PL inhibitory activity [3].

Dual inhibitor pancreatic lipase carboxylesterase 1 IC50 triterpenoid

Validated Anti-Adipogenic Activity

The compound's dual-target inhibition translates to a measurable functional effect in a cellular model of adipogenesis. In mouse preadipocyte differentiation assays, Pancreatic lipase/Carboxylesterase 1-IN-1 (Compound 39) was shown to inhibit adipocyte adipogenesis [1]. This functional endpoint demonstrates the compound's ability to modulate a complex, disease-relevant phenotype beyond simple enzyme inhibition. While betulinic acid also shows intracellular CES1 inhibition (IC50 of 1.30 µM in HepG2 cells) [2], it lacks the dual PL activity that may contribute to the full anti-adipogenic phenotype observed with this compound.

Adipogenesis obesity model lipid accumulation cellular assay

Mixed-Type PL Inhibition Mechanism

Inhibitory kinetics and molecular docking studies have established that Pancreatic lipase/Carboxylesterase 1-IN-1 (Compound 39) functions as a mixed-type inhibitor of pancreatic lipase [1]. This mechanism differs fundamentally from the uncompetitive inhibition mode reported for the clinical drug orlistat against PL [2]. A mixed inhibitor can bind to both the free enzyme and the enzyme-substrate complex, potentially offering a different pharmacological profile in complex biological matrices compared to an uncompetitive inhibitor which only binds the enzyme-substrate complex.

Enzyme kinetics inhibition mechanism mixed inhibition pancreatic lipase

Superior hCES1A Potency vs. Nevadensin

Within the class of naturally-derived hCES1A inhibitors, this compound demonstrates significantly higher potency. Pancreatic lipase/Carboxylesterase 1-IN-1 (Compound 39) inhibits hCES1A with an IC50 of 0.055 µM [1]. In comparison, the natural flavonoid nevadensin, a well-known selective hCE1 inhibitor, exhibits an IC50 of 2.64 µM against the same target . This represents an approximately 48-fold higher potency for this compound against hCES1A.

carboxylesterase 1 selectivity nevadensin potency

Validated Application Scenarios


Dual-Target Dissection in Obesity Models

Researchers investigating the convergent roles of dietary fat absorption (via PL) and intracellular lipid/cholesterol ester metabolism (via hCES1A) can use this compound to simultaneously inhibit both pathways. The validated dual IC50 values (PL: 2.13 µM; hCES1A: 0.055 µM) [1] provide a defined concentration range for in vitro and ex vivo studies. The compound's demonstrated ability to inhibit adipogenesis in a mouse preadipocyte model [1] further supports its use in functional assays exploring the link between enzyme inhibition and adipocyte biology.

Benchmark for Novel Dual-Target Inhibitors

In medicinal chemistry and drug discovery programs focused on developing next-generation dual PL/hCES1A inhibitors, this compound serves as a critical benchmark control. Its well-characterized potency (PL IC50 = 2.13 µM, hCES1A IC50 = 0.055 µM), defined mixed-type inhibition of PL, and competitive inhibition of hCES1A [1] establish a quantitative and mechanistic baseline against which the activity and selectivity of novel synthetic derivatives or natural product isolates can be directly compared.

PL-Independent hCES1A Inhibition Effects

Given that this compound is a more potent hCES1A inhibitor (IC50 = 0.055 µM) than a PL inhibitor (IC50 = 2.13 µM) [1], researchers can utilize it at lower concentrations (e.g., < 1 µM) to preferentially probe hCES1A-dependent cellular processes (e.g., cholesteryl ester hydrolysis, xenobiotic metabolism) in cell types with low or absent PL expression. This allows for the study of hCES1A function with a tool that is more potent than nevadensin (IC50 = 2.64 µM) and provides a distinct scaffold from betulinic acid, facilitating SAR exploration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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